molecular formula C16H23N3O B137356 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one CAS No. 132874-73-8

5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one

Cat. No. B137356
M. Wt: 273.37 g/mol
InChI Key: UCZYAFAFGFTZEW-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one, also known as CAY10650, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities. CAY10650 has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The exact mechanism of action of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain. 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to inhibit the activity of glutamate, which is an excitatory neurotransmitter that plays a key role in neuronal signaling.

Biochemical And Physiological Effects

5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce neuronal excitability, which can help to prevent seizures and other neurological disorders. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to produce analgesic effects, which can help to alleviate pain. Furthermore, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to produce anxiolytic effects, which can help to reduce anxiety and stress.

Advantages And Limitations For Lab Experiments

5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has several advantages for lab experiments. It has a high degree of purity and stability, which makes it easy to handle and store. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has a well-defined mechanism of action, which makes it an ideal tool for studying the effects of neurotransmitters on neuronal signaling. However, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one also has some limitations. It is relatively expensive, which can make it difficult to use in large-scale experiments. In addition, its effects on different neurotransmitters can be complex and difficult to interpret.

Future Directions

There are several future directions for research on 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one. One potential area of research is the development of new analogs of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one with improved pharmacological properties. Another potential area of research is the investigation of the effects of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one on other neurotransmitters, such as serotonin and norepinephrine. Furthermore, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one could be investigated for its potential applications in the treatment of various neurological disorders, such as epilepsy and anxiety disorders.
Conclusion
In conclusion, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. It has been shown to possess potent anticonvulsant, analgesic, and anxiolytic properties. 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has a well-defined mechanism of action, which makes it an ideal tool for studying the effects of neurotransmitters on neuronal signaling. However, its effects on different neurotransmitters can be complex and difficult to interpret. There are several future directions for research on 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one, including the development of new analogs and investigation of its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one involves the reaction of 2,3-dichloroquinoxaline with dipropylamine in the presence of a reducing agent. The resulting product is then subjected to further reactions to yield the final compound. The synthesis method has been optimized to ensure high yields and purity of the product.

Scientific Research Applications

5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess potent anticonvulsant, analgesic, and anxiolytic properties. In addition, 5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine.

properties

CAS RN

132874-73-8

Product Name

5-(Dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

(10R)-10-(dipropylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C16H23N3O/c1-3-8-18(9-4-2)13-10-12-6-5-7-14-15(12)19(11-13)16(20)17-14/h5-7,13H,3-4,8-11H2,1-2H3,(H,17,20)/t13-/m1/s1

InChI Key

UCZYAFAFGFTZEW-CYBMUJFWSA-N

Isomeric SMILES

CCCN(CCC)[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1

SMILES

CCCN(CCC)C1CC2=C3C(=CC=C2)NC(=O)N3C1

Canonical SMILES

CCCN(CCC)C1CC2=C3C(=CC=C2)NC(=O)N3C1

synonyms

5,6-dihydro-5-(dipropylamino)-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one monohydrobromide hydrate
5-(dipropylamino)-5,6-dihydro-4H-imidazo-(5,1ij)quinolin-2(1H)-one
U 86170
U 86170F
U-86170
U-86170F

Origin of Product

United States

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